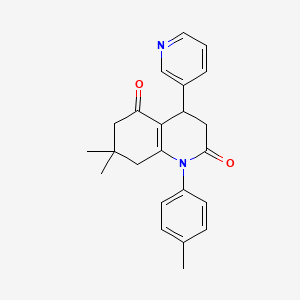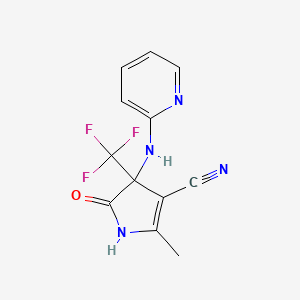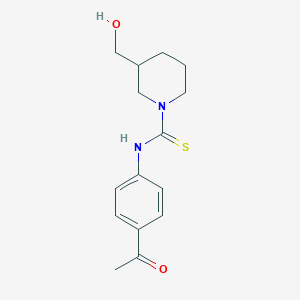
7,7-dimethyl-1-(4-methylphenyl)-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-DIMETHYL-1-(4-METHYLPHENYL)-4-(PYRIDIN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE: is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-DIMETHYL-1-(4-METHYLPHENYL)-4-(PYRIDIN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Functional Group Modifications:
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the methyl groups.
Reduction: Reduction reactions could be used to modify the quinoline core or other functional groups.
Substitution: Various substitution reactions can introduce or modify functional groups on the quinoline or pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted quinoline derivatives.
Scientific Research Applications
7,7-DIMETHYL-1-(4-METHYLPHENYL)-4-(PYRIDIN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE:
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its biological activities.
Industry: Could be used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes or receptors in the body, leading to their biological effects. For example, they might inhibit certain enzymes or bind to specific receptors, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Isoquinoline: Similar structure but with different biological activities.
Pyridine Derivatives: Compounds with a pyridine ring, known for various biological activities.
Uniqueness
The uniqueness of 7,7-DIMETHYL-1-(4-METHYLPHENYL)-4-(PYRIDIN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other quinoline or pyridine derivatives.
Properties
Molecular Formula |
C23H24N2O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
7,7-dimethyl-1-(4-methylphenyl)-4-pyridin-3-yl-3,4,6,8-tetrahydroquinoline-2,5-dione |
InChI |
InChI=1S/C23H24N2O2/c1-15-6-8-17(9-7-15)25-19-12-23(2,3)13-20(26)22(19)18(11-21(25)27)16-5-4-10-24-14-16/h4-10,14,18H,11-13H2,1-3H3 |
InChI Key |
ZVHKSMZTELDOKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C3=C2CC(CC3=O)(C)C)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-propanoylcyclohex-2-en-1-one](/img/structure/B11502468.png)

![2-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11502481.png)
![1,3-bis[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11502497.png)
![N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B11502501.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B11502509.png)
![3-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}-N-phenylbenzamide](/img/structure/B11502517.png)
![ethyl 3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11502519.png)

![7-(Adamantan-1-YL)-8-butyl-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione](/img/structure/B11502530.png)
![7-(4-methoxyphenyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11502542.png)
![1,7-bis(4-chlorophenyl)-4-hydroxy-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11502554.png)
![4-[(4-Trifluoromethyl-benzoylamino)-methyl]-benzoic acid](/img/structure/B11502556.png)
![1-(3-methylbenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole](/img/structure/B11502562.png)
